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molecular formula C12H24OSi B144629 6-(t-Butyldimethylsilyloxy)-1-hexyne CAS No. 73448-13-2

6-(t-Butyldimethylsilyloxy)-1-hexyne

Cat. No. B144629
M. Wt: 212.4 g/mol
InChI Key: RWFYLLBXPPJCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883139B2

Procedure details

7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol (27); and Acetic acid 7-(tert-butyl-dimethyl-silanyloxy)-hept-2-ynyl ester (28, FIG. 4). A solution of 7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol (27) (4.507 g, 21 mmol) in pyridine (20 mL) was treated with acetic anhydride (3.0 mL, 31.8 mmol). After 18 hours, the solvent was evaporated and the residue co-evaporated with toluene. The residue was used directly in the next step.
Name
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Acetic acid 7-(tert-butyl-dimethyl-silanyloxy)-hept-2-ynyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
Quantity
4.507 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:16])([CH3:15])[O:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]#[C:12]CO)([CH3:4])([CH3:3])[CH3:2].C([Si](C)(C)OCCCCC#CCOC(=O)C)(C)(C)C.C(OC(=O)C)(=O)C>N1C=CC=CC=1>[C:1]([Si:5]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]#[CH:12])([CH3:15])[CH3:16])([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCCC#CCO)(C)C
Step Two
Name
Acetic acid 7-(tert-butyl-dimethyl-silanyloxy)-hept-2-ynyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCCC#CCOC(C)=O)(C)C
Step Three
Name
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
Quantity
4.507 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCCC#CCO)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)(C)[Si](C)(C)OCCCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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